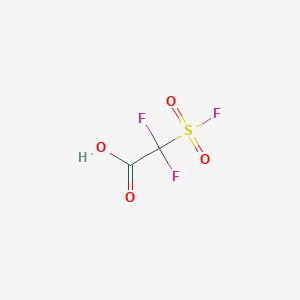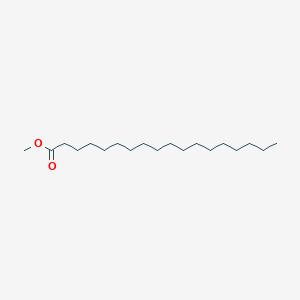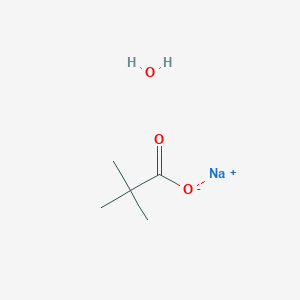
Ácido 2,2-difluoro-2-(fluorosulfonil)acético
Descripción general
Descripción
2,2-Difluoro-2-(fluorosulfonyl)acetic acid is a highly fluorinated organic acid known for its unique properties and wide range of applications in scientific research. This compound, with the molecular formula FSO2CF2CO2H, has gained popularity due to its versatility in various chemical reactions and its role as a reagent in organic synthesis .
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(fluorosulfonyl)acetic acid has a wide range of applications in scientific research, including :
Organic Synthesis: It is used as a reagent for difluoromethylation of phenolic hydroxyl groups and the preparation of difluoromethyl-2-oxo-1,2-dihydropyridine analogs.
Catalysis: The compound is employed in catalytic processes involving fluorinated intermediates.
Biochemistry: It plays a role in the synthesis of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, including membrane and catalytic technologies.
Mecanismo De Acción
Target of Action
2,2-Difluoro-2-(fluorosulfonyl)acetic acid is primarily used as a difluorocarbene source . Difluorocarbenes are highly reactive species that can interact with a variety of molecular targets, particularly phenolic hydroxyl groups .
Mode of Action
The compound interacts with its targets through a process known as difluoromethylation . This involves the transfer of a difluoromethyl group from the compound to the target molecule .
Pharmacokinetics
Its solubility in chloroform and dmso suggests that it may be well-absorbed and distributed in the body when administered in suitable formulations.
Result of Action
The primary result of the action of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid is the difluoromethylation of phenolic hydroxyl groups . This can lead to significant changes in the chemical structure and properties of the target molecule.
Action Environment
The action of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid can be influenced by various environmental factors. For instance, it is sensitive to moisture , which could potentially affect its stability and efficacy. Furthermore, it forms explosive mixtures with air at elevated temperatures , indicating that it should be handled with caution in certain environments.
Análisis Bioquímico
Biochemical Properties
It is known to be used in the preparation of 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs by reacting with the corresponding 2-chloropyridines . This suggests that it may interact with certain enzymes or proteins involved in these reactions.
Molecular Mechanism
It is known to be used in the preparation of silyl fluorosulfonyldifluoroacetate, a highly efficient difluorocarbene reagent for cyclopropanation of alkenes . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid typically involves the reaction of tetrafluoroethylene-beta-sultone with sodium hydroxide. The process includes the following steps :
- In a dry, nitrogen-purged three-neck round-bottom flask, add anhydrous petroleum ether.
- Gradually add tetrafluoroethylene-beta-sultone and deionized water to the mixture while cooling with an ice bath.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Purge the mixture with nitrogen to remove any residual hydrogen fluoride.
- Separate the reaction mixture and collect the lower layer, which is then distilled under vacuum to obtain 2,2-Difluoro-2-(fluorosulfonyl)acetic acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form different fluorinated compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Cyclopropanation Reactions: It serves as a difluorocarbene source for the cyclopropanation of alkenes.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Specific oxidizing agents are used for oxidation reactions, depending on the desired product.
Cyclopropanation: Typically involves the use of silyl fluorosulfonyldifluoroacetate as a reagent.
Major Products:
Fluorinated Esters and Alkanoyl Fluorides: These are common products formed from reactions involving 2,2-Difluoro-2-(fluorosulfonyl)acetic acid.
Comparación Con Compuestos Similares
2,2-Difluoro-2-(fluorosulfonyl)acetic acid is unique due to its high fluorine content and reactivity. Similar compounds include :
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Used as a difluorocarbene source.
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another reagent for difluorocarbene generation.
Difluoroacetic acid: A related compound with different reactivity and applications.
These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity profiles.
Propiedades
IUPAC Name |
2,2-difluoro-2-fluorosulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O4S/c3-2(4,1(6)7)10(5,8)9/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDQUABHDFWIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)S(=O)(=O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372104 | |
| Record name | 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1717-59-5 | |
| Record name | 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(fluorosulfonyl)difluoroacetic acid a suitable reagent for bisindole sulfane synthesis?
A1: This research [] highlights the effectiveness of 2-(fluorosulfonyl)difluoroacetic acid as a sulfur reagent in this specific reaction. The study demonstrates its ability to facilitate the formation of bisindole sulfanes with high efficiency under transition-metal-free conditions. A key advantage is its high regioselectivity: instead of reacting at the more acidic C-2 position of the indole, it preferentially targets the nucleophilic C-3 position. This selective reactivity leads to the desired bisindole sulfane products with excellent regioselectivity and good yields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid](/img/structure/B116594.png)


![Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI)](/img/structure/B116600.png)

![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)
![(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester](/img/structure/B116613.png)

![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)

![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)
